Seladelpar

PPAR selectivity receptor pharmacology off-target profiling

Seladelpar is the only FDA/EMA-approved selective PPARδ agonist for PBC research. With >750-fold selectivity over PPARα and >2500-fold over PPARγ, it uniquely enables clean mechanistic interrogation of PPARδ-specific transcriptional programs—impossible with dual or pan agonists. Clinically validated to significantly reduce pruritus (vs. OCA worsening it). Choose seladelpar for studies requiring PPARδ-mediated bile acid homeostasis without off-target confounding. Available as free acid; lysine dihydrate salt also offered.

Molecular Formula C21H23F3O5S
Molecular Weight 444.5 g/mol
CAS No. 851528-79-5
Cat. No. B1681609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeladelpar
CAS851528-79-5
Synonyms(2-methyl-4-(5-methyl-2-(4-trifluoromethyl-phenyl)-2H-(1,2,3)triazol-4-ylmethylsulfanyl)phenoxy)acetic acid
MBX-8025
Molecular FormulaC21H23F3O5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C
InChIInChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1
InChIKeyJWHYSEDOYMYMNM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seladelpar (CAS 851528-79-5) PPARδ Agonist: Procurement-Ready Compound for Primary Biliary Cholangitis Research


Seladelpar (CAS 851528-79-5) is an orally bioavailable, highly selective small-molecule agonist of the peroxisome proliferator-activated receptor delta (PPARδ), also known as PPAR-beta/delta [1]. Marketed as Livdelzi/Lyvdelzi and formerly identified by developmental codes MBX-8025 and RWJ-800025, it represents the first FDA- and EMA-approved selective PPARδ agonist for the treatment of primary biliary cholangitis (PBC) in adults with inadequate response or intolerance to first-line ursodeoxycholic acid (UDCA) [2]. The compound exerts its therapeutic effect through potent inhibition of bile acid synthesis via downregulation of CYP7A1, alongside anti-inflammatory and anti-fibrotic mechanisms mediated through PPARδ activation in hepatocytes and cholangiocytes [3]. With a molecular formula of C21H23F3O5S and a molar mass of 444.47 g·mol⁻¹ (free acid), seladelpar is supplied commercially as the lysine dihydrate salt formulation .

Why Seladelpar Cannot Be Substituted with Generic PPAR Agonists: Selectivity-Driven Procurement Considerations


Generic substitution among PPAR agonists for PBC research and clinical application is precluded by fundamental differences in receptor selectivity profiles that translate directly to divergent safety and efficacy outcomes. Seladelpar's >750-fold selectivity for PPARδ over PPARα and >2500-fold selectivity over PPARγ contrasts sharply with alternative agents: elafibranor is a dual PPARα/δ agonist with broader off-target activation; bezafibrate is a pan-PPAR agonist activating α, δ, and γ subtypes; fenofibrate is predominantly PPARα-selective; and obeticholic acid operates through an entirely distinct FXR-mediated mechanism [1]. These molecular differences manifest clinically in pruritus outcomes—where seladelpar significantly reduces moderate-to-severe pruritus (LS mean NRS change −3.2 vs placebo −1.7, P<0.005), whereas obeticholic acid dose-dependently worsens pruritus [2]. Consequently, procurement of seladelpar specifically—rather than any PPAR agonist—is essential for studies targeting PPARδ-mediated bile acid homeostasis without PPARα/γ-driven off-target effects [3].

Seladelpar Quantitative Differentiation Evidence: Comparator Data for Informed Procurement Decisions


PPARδ Receptor Selectivity: Seladelpar vs. Elafibranor vs. Lanifibranor

Seladelpar demonstrates the highest PPARδ selectivity among clinically investigated PPAR agonists for cholestatic liver disease. In standardized transactivation assays, seladelpar activated PPARδ with an EC50 of 20.2 nM and 99.3% efficacy, while showing substantially lower potency against PPARα (EC50 1.64 μM, 41.0% efficacy) and PPARγ (EC50 3.53 μM, 58.5% efficacy) [1]. This translates to >750-fold selectivity for PPARδ over PPARα and >2500-fold over PPARγ based on comparative EC50 measurements (PPARδ 2 nM vs PPARα 1,600 nM) . In contrast, elafibranor functions as a dual PPARα/δ agonist with broader receptor activation, while lanifibranor is a pan-PPARα/δ/γ agonist with no subtype selectivity [1]. This selectivity profile is structurally validated by X-ray crystallography showing seladelpar binds to distinct regions of the PPAR ligand-binding pocket compared to dual/pan agonists [1].

PPAR selectivity receptor pharmacology off-target profiling

Composite Biochemical Response Rate: Seladelpar vs. Placebo in Phase 3 RESPONSE Trial

In the pivotal Phase 3 RESPONSE trial (NCT04620733), seladelpar 10 mg once daily demonstrated a statistically significant 41.7% absolute increase in composite biochemical response rate versus placebo at 12 months (61.7% vs 20.0%, P<0.001) [1]. The primary endpoint was defined as alkaline phosphatase (ALP) <1.67× upper limit of normal (ULN), ALP decrease ≥15% from baseline, and total bilirubin ≤ULN [2]. Mean ALP reduction from baseline was −42.4% in the seladelpar arm compared to −4.3% in the placebo arm [1]. ALP normalization (≤ULN) was achieved in 38.9% of seladelpar-treated patients versus 0% of placebo recipients [3]. Notably, among patients who did not meet the composite endpoint at month 12, seladelpar still produced a mean ALP reduction of −129.9 U/L compared to −6.4 U/L with placebo, indicating broad biochemical benefit beyond strict responder definitions [1].

PBC efficacy biochemical response ALP reduction clinical trial outcomes

Pruritus Reduction: Seladelpar vs. Obeticholic Acid (Divergent Symptom Profiles)

Seladelpar demonstrates a therapeutically critical differentiation from obeticholic acid (OCA) in its effect on pruritus—a cardinal and often debilitating symptom of PBC. In the RESPONSE trial, among patients with baseline moderate-to-severe pruritus (NRS ≥4), seladelpar 10 mg significantly reduced itch severity at 6 months compared to placebo (LS mean change −3.2 vs −1.7; P<0.005), with benefits sustained through 12 months [1]. Pooled analysis from RESPONSE and ENHANCE trials confirms significant pruritus reduction across three validated itch measures [2]. Long-term data from the ASSURE study show sustained pruritus improvement up to 30 months, with clinically meaningful NRS improvement in ≥50% of patients [3]. In direct contrast, obeticholic acid is associated with dose-dependent worsening of pruritus as a treatment-limiting adverse effect, with discontinuation rates of up to 14% attributed to pruritus exacerbation in clinical trials [4].

pruritus itch reduction PBC symptoms patient-reported outcomes

Efficacy in Compensated Cirrhosis: Seladelpar Subgroup Analysis from RESPONSE

Seladelpar demonstrates preserved efficacy in patients with compensated cirrhosis, a population representing approximately 14% of the RESPONSE trial cohort where treatment options are limited and safety concerns are heightened. Among patients with Child-Pugh A compensated cirrhosis, mean ALP change at 12 months was −121.4 U/L for seladelpar versus an increase of +23.2 U/L for placebo [1]. In patients without cirrhosis, seladelpar reduced ALP by −134.8 U/L versus −18.0 U/L with placebo [1]. The proportion of patients with cirrhosis meeting the primary composite endpoint was 39% in the seladelpar arm versus 22% in the placebo arm [1]. Notably, no patients with cirrhosis discontinued seladelpar due to adverse events, and safety parameters were comparable between cirrhotic and non-cirrhotic subgroups [1]. This contrasts with obeticholic acid, which carries a boxed warning and is contraindicated in patients with decompensated cirrhosis or prior decompensation events due to hepatotoxicity risk [2].

cirrhosis advanced liver disease PBC complications subgroup efficacy

Pharmacokinetic Profile: Seladelpar Steady-State Exposure and Half-Life in PBC Patients

Seladelpar exhibits predictable, dose-proportional pharmacokinetics with once-daily oral administration suitable for chronic therapy. At steady state following 10 mg once-daily dosing in PBC patients, mean (±SD) Cmax is 103 (±29.3) ng/mL and AUC is 902 (±238) ng·h/mL [1]. Median Tmax is 1.5 hours under fasted conditions; concomitant high-fat meal delays Tmax by 2.5 hours and reduces Cmax by approximately 32% without clinically significant impact on overall exposure [1]. Steady-state is achieved by day 4 with less than 30% accumulation [1]. Mean elimination half-life is 6 hours in healthy subjects, with a range of 3.8 to 6.7 hours observed in PBC patients [2]. The apparent oral clearance is 12 L/h, and the apparent volume of distribution at steady state is approximately 133.2 L [1]. Metabolism proceeds primarily via CYP2C9 (major) and CYP2C8/CYP3A4 (minor) to three pharmacologically inactive metabolites: seladelpar sulfoxide (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3), with M2 being the predominant circulating metabolite (AUC ratio 2.32 relative to parent) [1].

pharmacokinetics bioavailability half-life dosing regimen

Network Meta-Analysis Ranking: Seladelpar vs. Bezafibrate for ALP Reduction in UDCA-Refractory PBC

A Bayesian network meta-analysis of PPAR agonists as add-on therapy for UDCA-refractory PBC demonstrates that seladelpar ranks favorably among the class for ALP reduction. In sensitivity analyses, seladelpar showed superior efficacy compared to bezafibrate for improving ALP biochemical levels [1]. Across all evaluated PPAR agonists (seladelpar, elafibranor, bezafibrate, fenofibrate, saroglitazar), the class demonstrated significant ALP reductions compared to controls (standardized mean difference −2.80; 95% CI −3.56 to −2.04) [2]. Notably, while bezafibrate has extensive real-world experience as an off-label PBC therapy, it lacks FDA approval for this indication and remains unlicensed for PBC use in the United States, unlike seladelpar which carries formal regulatory approval [3]. Fenofibrate, another off-label PPARα agonist, has not demonstrated consistent or statistically significant improvement in pruritus compared to UDCA alone, whereas seladelpar has robust pruritus reduction data [4].

network meta-analysis comparative efficacy ALP reduction fibrate comparison

Seladelpar Optimal Research and Procurement Application Scenarios


PBC Clinical Trial Design Requiring PPARδ-Specific Pathway Investigation

Seladelpar is the optimal procurement choice for investigator-initiated trials or translational studies examining PPARδ-mediated bile acid homeostasis without confounding PPARα or PPARγ activation. The compound's >750-fold selectivity over PPARα and >2500-fold over PPARγ [1] enables clean mechanistic interrogation of PPARδ-specific transcriptional programs, including CYP7A1 downregulation and FGF21 induction, that cannot be achieved with dual agonists like elafibranor or pan agonists like bezafibrate. This selectivity is structurally validated by X-ray crystallography showing distinct binding modes [1].

Studies Evaluating Biochemical Response and Symptom Improvement as Co-Primary Outcomes

For research protocols requiring simultaneous assessment of biochemical efficacy and patient-reported pruritus outcomes, seladelpar is uniquely positioned among FDA-approved second-line PBC therapies. The RESPONSE trial established robust composite biochemical response (61.7% vs 20.0% placebo) [2] alongside statistically significant pruritus reduction (LS mean change −3.2 vs −1.7, P<0.005) [3]. This dual-benefit profile contrasts with obeticholic acid (worsens pruritus) and elafibranor (pruritus reduction not statistically significant on primary itch measure) [4], making seladelpar the procurement choice for studies where symptom endpoints are critical.

Research in PBC Populations with Compensated Cirrhosis or Advanced Fibrosis

Seladelpar procurement is indicated for studies enrolling PBC patients with compensated cirrhosis (Child-Pugh A) or advanced fibrosis, based on subgroup efficacy data from RESPONSE showing mean ALP reduction of −121.4 U/L versus +23.2 U/L with placebo in cirrhotic patients [5]. The favorable safety profile with no discontinuations due to adverse events in this vulnerable population [5] supports research applications where obeticholic acid is contraindicated or requires intensive monitoring. Long-term ASSURE study data further demonstrates maintained or improved liver stiffness measurements in up to 85% of patients over 36 months [6].

Pharmacokinetic and Drug-Drug Interaction Studies with Defined Metabolic Pathway

Seladelpar is well-suited for PK/PD modeling and drug-drug interaction studies due to its well-characterized metabolic pathway: primary metabolism by CYP2C9 with minor contributions from CYP2C8 and CYP3A4, producing three pharmacologically inactive metabolites [7]. The predictable dose-proportional exposure, 6-hour mean half-life in PBC patients, and minimal food effect on overall exposure [7] reduce confounding variables in research protocols. The compound's excretion profile (73.4% urinary recovery, primarily as metabolites) enables straightforward mass balance studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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